molecular formula C21H32N2O2 B6115764 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane

2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane

Cat. No. B6115764
M. Wt: 344.5 g/mol
InChI Key: GMSIASVVOJYAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique structure that includes a cyclic framework with a spiro center. The synthesis of this compound has been achieved through a multistep process, which involves the use of various reagents and catalysts.5]decane.

Mechanism of Action

The mechanism of action of 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane involves its binding to the sigma-1 receptor. This receptor is a transmembrane protein that is located in various regions of the brain, including the cortex, hippocampus, and striatum. Upon binding to this receptor, 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane can modulate the activity of various signaling pathways that are involved in neuronal survival, neurotransmitter release, and pain perception. Specifically, this compound has been shown to enhance the release of certain neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and reward processing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound can enhance the release of dopamine and serotonin in various neuronal cell lines, which suggests that it may have potential applications in the treatment of neurological disorders such as depression and anxiety. In vivo studies have shown that this compound can modulate the activity of certain signaling pathways in the brain, which can result in various physiological effects such as pain relief and mood regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane in lab experiments is its high affinity for the sigma-1 receptor. This property makes it a valuable tool for studying the physiological and biochemical effects of this receptor in various in vitro and in vivo models. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for certain research applications.

Future Directions

There are several future directions for the study of 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane. One potential direction is the development of more efficient synthesis methods that can increase the yield and purity of this compound. Another direction is the exploration of its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the study of its mechanism of action and physiological effects can provide valuable insights into the role of the sigma-1 receptor in various physiological processes. Overall, the study of 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane has the potential to contribute to the development of new therapies for neurological disorders and to advance our understanding of the underlying mechanisms of these disorders.

Synthesis Methods

The synthesis of 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane involves a multistep process that has been optimized to achieve high yields and purity. The first step involves the reaction of 2,7-diazaspiro[4.5]decane with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane. The next step involves the reaction of this intermediate product with 3-methoxypropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane. The overall yield of this synthesis method is around 60%, and the purity of the final product can be increased through various purification techniques such as column chromatography.

Scientific Research Applications

2-(3-methoxypropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to exhibit high affinity for certain receptors in the brain. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuronal survival, and neurotransmitter release. This receptor has also been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Therefore, the development of compounds that can modulate the activity of this receptor has been a major focus of research in the field of neuroscience.

properties

IUPAC Name

3-methoxy-1-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-25-16-10-20(24)23-15-12-21(18-23)11-6-14-22(17-21)13-5-9-19-7-3-2-4-8-19/h2-4,7-8H,5-6,9-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSIASVVOJYAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC2(C1)CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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